molecular formula C11H15NO2 B2401690 5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid CAS No. 1403469-59-9

5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid

Cat. No.: B2401690
CAS No.: 1403469-59-9
M. Wt: 193.246
InChI Key: AAUXQHMWSUZWAR-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or biological research.

Comparison with Similar Compounds

Uniqueness: 5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 5,5-dimethyl substitution provides steric hindrance, affecting its reactivity and interactions with biological targets .

Properties

IUPAC Name

5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2)4-3-8-7(6-11)5-9(12-8)10(13)14/h5,12H,3-4,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUXQHMWSUZWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C=C(N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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